

2-Nonylphenol: A Technical Guide on its Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Nonylphenol**

Cat. No.: **B085974**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonylphenol is an organic compound belonging to the broader family of alkylphenols. It is characterized by a phenol ring substituted with a nine-carbon alkyl chain at the ortho position. Commercial nonylphenol is typically a complex mixture of isomers, with the alkyl chain being branched.^[1] This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, and toxicological effects of **2-nonylphenol**, with a particular focus on its endocrine-disrupting activities. Detailed experimental protocols for key assays used to characterize its biological effects are also provided, along with visualizations of relevant signaling pathways and experimental workflows.

CAS Numbers and Isomers

Nonylphenols exist as a complex mixture of isomers, with different CAS numbers assigned to the general class, specific isomers, and branched variations. The nonyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) positions, and the alkyl chain can be linear or branched.^{[2][3]}

Substance	CAS Number	Notes
2-Nonylphenol	136-83-4	The specific ortho isomer. [3]
Nonylphenol (general class, mixed isomers)	25154-52-3	Refers to a mixture of nonylphenol isomers. [2] [3]
4-n-Nonylphenol	104-40-5	The linear para isomer. [2]
4-Nonylphenol, branched	84852-15-3	The most common commercial form. [2]
3-Nonylphenol	139-84-4	The meta isomer. [3]
Isononylphenol	11066-49-2	A mixture of branched isomers. [3]

Physicochemical Properties

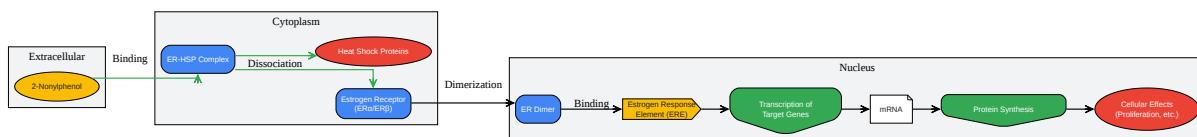
2-Nonylphenol is a viscous, pale-yellow liquid with a characteristic phenolic odor. It is sparingly soluble in water but soluble in organic solvents.[\[2\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ O	[2]
Molecular Weight	220.35 g/mol	[2]
Appearance	Pale yellow viscous liquid	[4]
Boiling Point	290-310 °C	[4]
Melting Point	-8 °C	[4]
Density	0.95 g/cm ³	[2]
Water Solubility	6 mg/L at 25°C (pH 7)	[2]
log K _{ow} (Octanol-Water Partition Coefficient)	4.48	[5]
Vapor Pressure	Negligible at 20°C	[4]
Flash Point	148-155 °C (closed cup)	[4]
Auto-ignition Temperature	370 °C	[4]

Toxicological Properties and Endocrine Disruption

2-Nonylphenol is recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of estrogen.[2][5] This estrogenic activity is a result of its interaction with estrogen receptors (ER α and ER β), leading to the disruption of normal hormonal signaling.[2]

Key Toxicological Effects:


- Estrogenic Activity: **2-Nonylphenol** binds to estrogen receptors, although with a lower affinity than the natural hormone 17 β -estradiol. This binding can trigger estrogen-responsive genes and pathways, leading to feminization effects in male aquatic organisms and potentially affecting reproductive health in mammals.[2][5]
- Reproductive and Developmental Toxicity: Animal studies have shown that exposure to nonylphenol can lead to adverse reproductive outcomes, including altered sperm production

and decreased testes weight.[\[6\]](#) Developmental exposure has been linked to decreased pup body weight.[\[6\]](#)

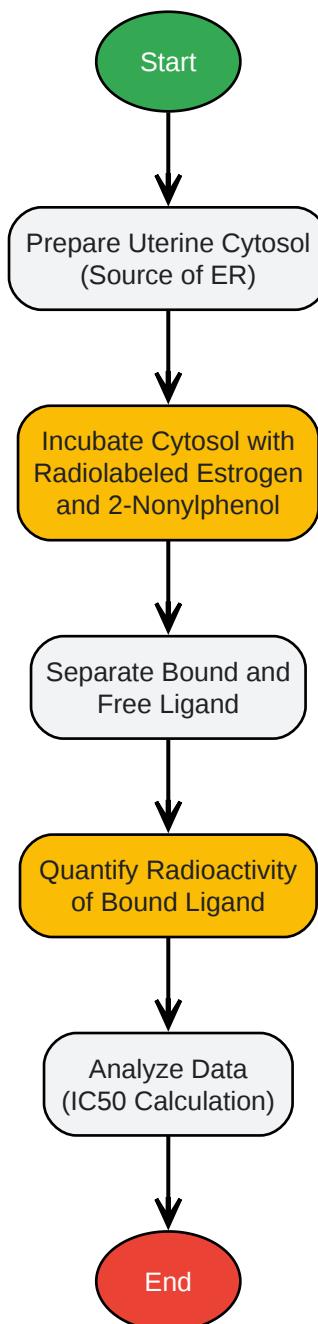
- **Carcinogenicity:** Some studies suggest a link between nonylphenol exposure and an increased proliferation of breast cancer cells.[\[2\]](#)
- **Ecotoxicity:** **2-Nonylphenol** is very toxic to aquatic organisms.[\[7\]](#) Due to its persistence and lipophilic nature, it can bioaccumulate in the food chain.[\[5\]](#)[\[8\]](#)

Signaling Pathways Affected by 2-Nonylphenol

The primary mechanism of action for **2-Nonylphenol**'s endocrine-disrupting effects is its interaction with the nuclear estrogen receptor signaling pathway.

[Click to download full resolution via product page](#)

Figure 1: 2-Nonylphenol Estrogen Receptor Signaling Pathway


Upon entering the cell, **2-Nonylphenol** binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This binding initiates the transcription of target genes, leading to various cellular effects, including cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of **2-Nonylphenol**.

Competitive Estrogen Receptor Binding Assay

This *in vitro* assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Competitive Estrogen Receptor Binding Assay

Methodology:

- Preparation of Rat Uterine Cytosol:
 - Uteri from immature female Sprague-Dawley rats are excised, trimmed of fat, and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
 - The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
- Binding Assay:
 - A constant concentration of radiolabeled 17 β -estradiol (e.g., [3 H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled **2-Nonylphenol**.
 - Non-specific binding is determined in parallel incubations containing a high concentration of unlabeled 17 β -estradiol.
 - Incubations are carried out in a total volume of 500 μ L at 4°C for 18-24 hours.
- Separation of Bound and Free Ligand:
 - Dextran-coated charcoal is added to the incubation tubes to adsorb the free radiolabeled estrogen.
 - The tubes are centrifuged, and the supernatant containing the bound radiolabeled estrogen is collected.
- Quantification and Data Analysis:
 - The radioactivity in the supernatant is measured using a liquid scintillation counter.
 - The concentration of **2-Nonylphenol** that inhibits 50% of the specific binding of the radiolabeled estrogen (IC₅₀) is calculated.

Uterotrophic Assay in Immature Rats

This *in vivo* assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature female rats.

Methodology:

- Animal Model: Immature female rats (e.g., Wistar or Sprague-Dawley), approximately 21 days old, are used.
- Dosing: **2-Nonylphenol** is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with 17α -ethynodiol) are included.
- Endpoint Measurement: On the fourth day, the animals are euthanized, and the uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterine horns are then blotted to remove luminal fluid and weighed again (blotted weight).
- Data Analysis: The uterine weights of the **2-Nonylphenol**-treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

In Vitro Cell Proliferation Assay (MCF-7 Cells)

This assay evaluates the effect of **2-Nonylphenol** on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).

Methodology:

- Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
- Treatment: Cells are seeded in multi-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of **2-Nonylphenol** or a vehicle control.

- Proliferation Assessment: After a specified incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.
- Data Analysis: The absorbance is read using a microplate reader, and the cell proliferation in the **2-Nonylphenol**-treated wells is expressed as a percentage of the vehicle control.

Gene Expression Analysis by Real-Time PCR

This method is used to quantify changes in the expression of specific genes in response to **2-Nonylphenol** treatment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. NONYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fdathaiteci.fda.moph.go.th [fdathaiteci.fda.moph.go.th]
- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.state.mn.us [health.state.mn.us]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Nonylphenol: A Technical Guide on its Properties and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085974#2-nonylphenol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com